
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-((Pyridin-3-ylmethyl)thio)pyridine: Lacks the chloro group at the 4-position.
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine: Has the pyridin-2-ylmethylthio group instead of pyridin-3-ylmethylthio.
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine: Has the pyridin-4-ylmethylthio group instead of pyridin-3-ylmethylthio.
Uniqueness
The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
Properties
CAS No. |
1346707-83-2 |
|---|---|
Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
InChI Key |
IUAKQXPYGAKGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



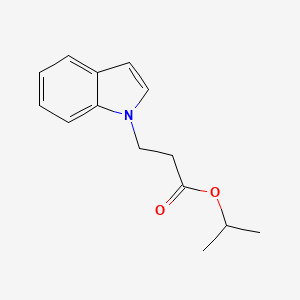
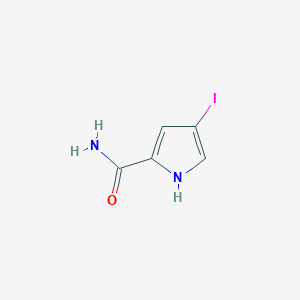


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

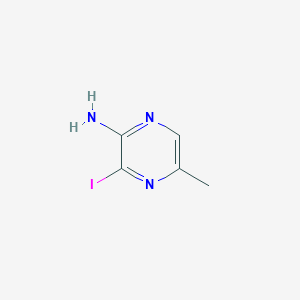
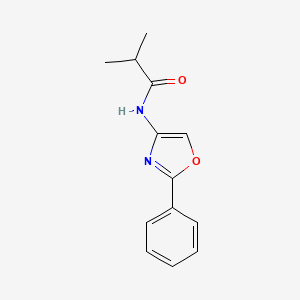
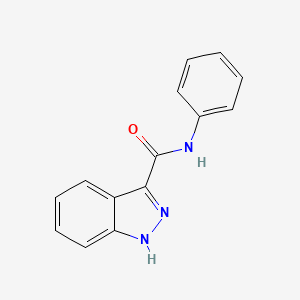
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



